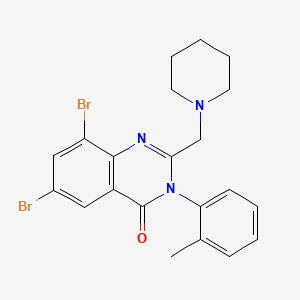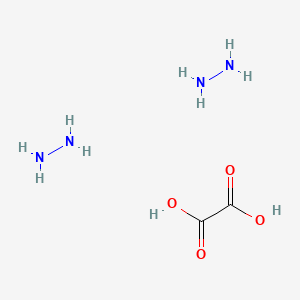
Dihydrazine, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrazine, oxalate is a molecular salt formed by the reaction of hydrazine hydrate with oxalic acid. It consists of two hydrazinium cations and one oxalate anion. The compound is known for its unique crystal structure, where the oxalate anion is perfectly planar and stabilized by hydrogen bonds .
Métodos De Preparación
Dihydrazine, oxalate can be synthesized by dissolving hydrazine hydrate and oxalic acid in a 2:1 mole ratio in a water-alcohol mixture under ice-cold conditions. The reaction yields dihydrazinium oxalate with an 85% yield and a melting point of 147°C . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring precise control over temperature and reactant concentrations to maximize yield and purity.
Análisis De Reacciones Químicas
Dihydrazine, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and carbon dioxide.
Reduction: It can be reduced to form hydrazine and oxalic acid.
Substitution: The hydrazinium ions can be substituted with other cations in the presence of suitable reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are nitrogen gas, carbon dioxide, hydrazine, and oxalic acid .
Aplicaciones Científicas De Investigación
Dihydrazine, oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various hydrazine derivatives.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dihydrazine, oxalate involves the interaction of hydrazinium ions with various molecular targets. The hydrazinium ions can form hydrogen bonds with other molecules, stabilizing their structures. This interaction is crucial in its applications in chemistry and biology, where it helps stabilize reactive intermediates and biomolecules .
Comparación Con Compuestos Similares
Dihydrazine, oxalate is unique compared to other hydrazinium salts due to its specific crystal structure and hydrogen bonding network. Similar compounds include:
Monohydrazinium oxalate: Formed with a different stoichiometric ratio of hydrazine and oxalic acid.
Hydrazinium sulfate: Another hydrazinium salt with different chemical properties and applications.
Hydrazinium chloride: Known for its use in various chemical reactions and industrial applications.
This compound stands out due to its higher stability and unique hydrogen bonding interactions, making it particularly useful in specific scientific and industrial applications.
Propiedades
Número CAS |
7335-67-3 |
|---|---|
Fórmula molecular |
C2H10N4O4 |
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
hydrazine;oxalic acid |
InChI |
InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2 |
Clave InChI |
ZCVPXUDPVQSOPJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.NN.NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



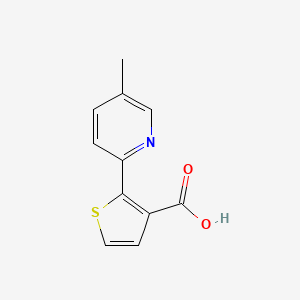
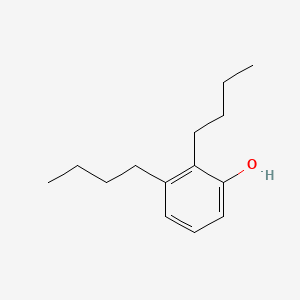
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)
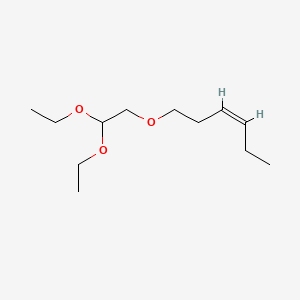
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)

![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)
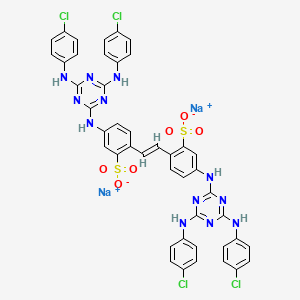

![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)

